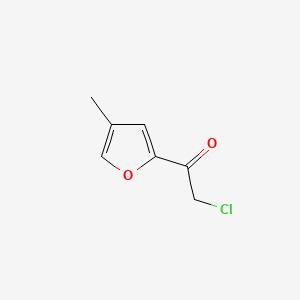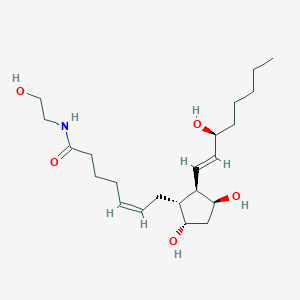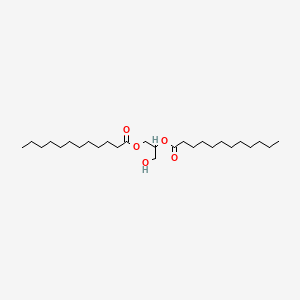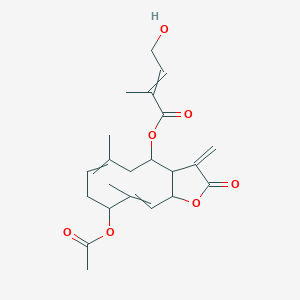
Neuromedin U-25 (humain)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuromedin U-25 (human) is a neuropeptide consisting of 25 amino acids. It was first isolated from the porcine spinal cord in 1985 and is known for its potent smooth muscle contractile activity . Neuromedin U-25 plays a significant role in various physiological functions, including the regulation of blood pressure, pain perception, appetite, bone growth, and hormone release . It is widely distributed in the central nervous system and peripheral tissues .
Applications De Recherche Scientifique
Neuromedin U-25 has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis, structure-activity relationships, and receptor binding.
Mécanisme D'action
Target of Action
Neuromedin U-25 (human) primarily targets the Neuromedin U receptors, specifically NMU1 receptor and NMU2 receptor . These receptors are G-protein-coupled receptors . NMU1 receptor is expressed predominantly at the periphery, while NMU2 receptor is found in the central nervous system .
Mode of Action
Neuromedin U-25 (human) acts as an agonist for both NMU1 and NMU2 receptors . It binds to these receptors and activates them, leading to intracellular signal transduction via calcium mobilization, phosphoinositide signaling, and the inhibition of cAMP production .
Biochemical Pathways
The activation of NMU receptors by Neuromedin U-25 (human) affects several biochemical pathways. It plays a role in the regulation of the hypothalamo–pituitary–adrenal (HPA) axis function . It also influences feeding behavior, energy expenditure, stress responses, circadian rhythmicity, and inflammation .
Pharmacokinetics
It is known that neuromedin u-25 (human) is the sole product of a precursor gene (nmu, p48645) showing a broad tissue distribution, but which is expressed at highest levels in the upper gastrointestinal tract, central nervous system, bone marrow, and fetal liver .
Result of Action
Neuromedin U-25 (human) has multiple biological effects. It inhibits glucose-stimulated insulin secretion, which leads to early-onset obesity . It also serves as a vasoconstrictor in human vascular beds . Additionally, it has been associated with uterine contraction induction, involvement in metabolic regulation, pain perception, and smooth muscle contraction .
Action Environment
The action of Neuromedin U-25 (human) can be influenced by various environmental factors. For instance, it has been found that Neuromedin U-25 (human) precursor mRNA was upregulated in the left ventricle from patients with dilated cardiomyopathy and ischemic heart disease . This suggests that disease states and other environmental factors can influence the action, efficacy, and stability of Neuromedin U-25 (human).
Analyse Biochimique
Biochemical Properties
Neuromedin U-25 (human) has multiple biological effects, including the induction of uterine contraction, involvement in metabolic regulation, pain perception, and smooth muscle contraction . It is an endogenous neuropeptide that interacts with specific receptors, NMUR1 and NMUR2 . These interactions stimulate muscle contractions of specific regions of the gastrointestinal tract .
Cellular Effects
Neuromedin U-25 (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Neuromedin U-25 (human) elicits type 2 cytokine production by type 2 lymphocytes and induces cell migration, including eosinophils . It also enhances the type 2 immune response to other stimuli, particularly prostaglandin D2 .
Molecular Mechanism
The mechanism of action of Neuromedin U-25 (human) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to receptors on human left ventricle and coronary artery, eliciting endothelium-independent vasoconstriction . It also controls ILC2s downstream of extracellular signal-regulated kinase and calcium-influx-dependent activation of both calcineurin and nuclear factor of activated T cells (NFAT) .
Metabolic Pathways
Neuromedin U-25 (human) is involved in various metabolic pathways. It plays a role in the regulation of blood pressure, food uptake, nociception, pain perception, bone formation, and immunological responses .
Méthodes De Préparation
Neuromedin U-25 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% . Industrial production methods also utilize SPPS, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Neuromedin U-25 undergoes various chemical reactions, including:
Oxidation: Neuromedin U-25 can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the peptide back to its reduced form.
Substitution: Amino acid residues in Neuromedin U-25 can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific modifications made to the peptide.
Comparaison Avec Des Composés Similaires
Neuromedin U-25 is compared with other neuropeptides, such as neuromedin S and neuromedin U-8. Neuromedin S shares a similar C-terminal heptapeptide sequence with neuromedin U-25 but is primarily found in the suprachiasmatic nucleus and regulates biological rhythms . Neuromedin U-8 is a shorter version of neuromedin U-25 and retains the core biological activity . Neuromedin U-25 is unique due to its widespread distribution and diverse physiological functions .
Neuromedin U-25’s distinct receptor binding and activation mechanisms make it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Neuromedin U-25 (human) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ile-OH", "Fmoc-Leu-OH", "Fmoc-Met-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin" ], "Reaction": [ "The first amino acid, Fmoc-Val-OH, is coupled to the Rink amide resin using HBTU/HOBt/DIPEA as coupling agents.", "The remaining amino acids are coupled in a stepwise manner using the same coupling agents.", "After each coupling step, the Fmoc protecting group is removed using 20% piperidine in DMF.", "The Cys residue is deprotected using 1% TFA in DCM.", "The peptide is cleaved from the resin using a mixture of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours.", "The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase HPLC.", "The purified peptide is characterized by analytical HPLC and mass spectrometry." ] } | |
Numéro CAS |
312306-89-1 |
Formule moléculaire |
C141H203N41O38 |
Poids moléculaire |
3080.424 |
InChI |
InChI=1S/C141H203N41O38/c1-74(2)61-94(125(208)173-98(65-80-33-17-9-18-34-80)128(211)169-92(40-24-58-158-141(153)154)136(219)181-59-25-41-104(181)133(216)168-86(38-22-56-156-139(149)150)118(201)170-93(114(146)197)68-108(145)189)171-129(212)99(66-81-35-19-10-20-36-81)174-126(209)95(67-82-43-45-83(186)46-44-82)161-109(190)70-159-117(200)85(37-21-55-155-138(147)148)163-132(215)102(72-184)178-121(204)88(47-51-106(143)187)167-131(214)101(71-183)177-115(198)76(5)160-124(207)96(63-78-29-13-7-14-30-78)175-134(217)105-42-26-60-182(105)137(220)103(73-185)179-122(205)89(48-52-107(144)188)165-127(210)97(64-79-31-15-8-16-32-79)172-120(203)91(50-54-111(193)194)164-119(202)90(49-53-110(191)192)166-130(213)100(69-112(195)196)176-135(218)113(75(3)4)180-123(206)87(39-23-57-157-140(151)152)162-116(199)84(142)62-77-27-11-6-12-28-77/h6-20,27-36,43-46,74-76,84-105,113,183-186H,21-26,37-42,47-73,142H2,1-5H3,(H2,143,187)(H2,144,188)(H2,145,189)(H2,146,197)(H,159,200)(H,160,207)(H,161,190)(H,162,199)(H,163,215)(H,164,202)(H,165,210)(H,166,213)(H,167,214)(H,168,216)(H,169,211)(H,170,201)(H,171,212)(H,172,203)(H,173,208)(H,174,209)(H,175,217)(H,176,218)(H,177,198)(H,178,204)(H,179,205)(H,180,206)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t76-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-/m0/s1 |
Clé InChI |
VXJPSOQJNUZHDN-YJFQKBDPSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)N |
Synonymes |
NMU-25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B593223.png)





![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)





